PA22-2 (free acid)

Übersicht

Beschreibung

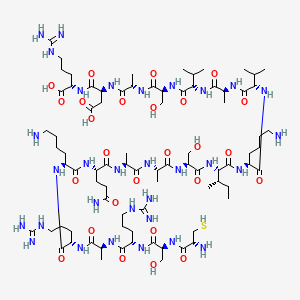

The compound PA22-2 (free acid) is a synthetic peptide composed of a sequence of amino acids: cysteine, serine, arginine, alanine, arginine, lysine, glutamine, alanine, alanine, serine, isoleucine, lysine, valine, and alanine. This peptide is known for its role in supporting neurite outgrowth and stimulating neuronal-like process formation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PA22-2 (free acid) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to ensure precision and efficiency. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .

Analyse Chemischer Reaktionen

Role in Fatty Acid Oxidation

PA22-2 acts as a selective inhibitor of mitochondrial carnitine palmitoyltransferase 1a (CPT1a), a critical enzyme for fatty acid transport into mitochondria. Key findings include:

-

Mechanism of Action : PA22-2 blocks the first two steps of fatty acid oxidation (FAO) by inhibiting CPT1a and carnitine-acylcarnitine translocase (CACT), disrupting the carnitine shuttle system .

-

Specificity : Unlike other FAO inhibitors, PA22-2 does not affect enzymes downstream of CACT, preserving β-oxidation and electron transport chain functionality .

Table 1: Biochemical Effects of PA22-2 on CPT1a

| Parameter | Observation | Experimental Model |

|---|---|---|

| CPT1a inhibition | IC₅₀ ≈ 1–2 nmol/mg mitochondrial protein | Rat liver mitochondria |

| Substrate selectivity | Blocks palmitoyl-CoA oxidation | In vitro assays |

| Secondary effects | No inhibition of succinate dehydrogenase | Mitochondrial respiratory studies |

Interaction with Voltage-Dependent Anion Channel (VDAC)

PA22-2 disrupts hexokinase binding to VDAC, a mitochondrial outer membrane protein involved in ATP/ADP exchange . This interaction suggests broader implications for cellular energy metabolism:

-

Functional Impact : Reduced hexokinase binding alters glycolytic flux and mitochondrial ATP synthesis.

-

Experimental Evidence : Demonstrated in rat liver mitochondria using binding assays and respiratory chain analysis .

Structural and Kinetic Insights

While structural data for PA22-2 remains limited, kinetic studies reveal:

-

Allosteric Modulation : PA22-2 binding induces conformational changes in CPT1a, reducing affinity for carnitine .

-

Reversibility : Inhibition is non-competitive with respect to palmitoyl-CoA, indicating a distinct regulatory site .

Comparative Analysis with Related Compounds

PA22-2’s selectivity contrasts with other FAO inhibitors:

-

Etonoxir : Broadly inhibits CPT1 isoforms (CPT1a and CPT1b).

-

Teglicar : Targets CPT2 rather than CPT1a.

Table 2: Selectivity Profile of FAO Inhibitors

| Compound | Target Enzyme | IC₅₀ (nmol/mg) | Tissue Specificity |

|---|---|---|---|

| PA22-2 | CPT1a, CACT | 1–2 | Liver, heart |

| Etonoxir | CPT1a, CPT1b | 10–20 | Ubiquitous |

| Teglicar | CPT2 | 50–100 | Skeletal muscle |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Lipid Metabolism Studies

PA22-2 plays a crucial role in lipid metabolism, particularly in cancer research. Recent studies have shown that PA22-2 can influence the degradation of certain proteins involved in lipid metabolism pathways. For instance, it has been demonstrated that PA22-2 enhances the proteasomal degradation of the histone demethylase PHF2, leading to increased lipogenesis in liver cancer cells (HepG2 and Hep3B) through a mechanism involving palmitoylation . This suggests that PA22-2 may serve as a molecular checkpoint for regulating lipid metabolism in cancer progression.

2. Drug Development

The compound has potential applications in drug development, particularly as a therapeutic agent for metabolic disorders. Its ability to modulate lipid accumulation makes it a candidate for research into treatments for conditions such as non-alcoholic fatty liver disease (NAFLD) and other metabolic syndromes. By understanding how PA22-2 interacts with metabolic pathways, researchers can explore its utility in pharmacological formulations aimed at restoring metabolic balance.

3. Biotechnology Applications

In biotechnology, PA22-2 is being investigated for its role as a surfactant and emulsifier in various formulations. Its amphiphilic nature allows it to stabilize emulsions, which is beneficial in creating drug delivery systems. The compound's ability to enhance solubility and bioavailability of hydrophobic drugs makes it an attractive candidate for pharmaceutical formulations .

Case Study 1: Cancer Research

A study published in 2023 examined the effects of PA22-2 on liver cancer cells. Researchers found that treatment with PA22-2 resulted in significant changes in lipid metabolism, promoting the degradation of PHF2 and enhancing lipogenesis through the activation of sterol regulatory element-binding protein 1c (SREBP1c). This study highlights the potential of PA22-2 as a therapeutic target for managing liver cancer by modulating lipid metabolism .

Case Study 2: Drug Formulation Development

In another investigation, researchers explored the use of PA22-2 as an emulsifier in drug formulations. By incorporating PA22-2 into nanoparticle systems, they achieved improved stability and enhanced delivery of poorly soluble drugs. The findings suggest that PA22-2 could significantly impact drug formulation strategies, particularly for hydrophobic compounds .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Insights |

|---|---|---|

| Lipid Metabolism | Modulates protein degradation pathways related to lipogenesis | Enhances degradation of PHF2; impacts liver cancer progression |

| Drug Development | Potential therapeutic agent for metabolic disorders | May aid in treatment strategies for NAFLD |

| Biotechnology | Acts as a surfactant/emulsifier in drug delivery systems | Improves solubility and bioavailability of hydrophobic drugs |

Wirkmechanismus

The peptide PA22-2 (free acid) exerts its effects by interacting with specific molecular targets and pathways. It supports neurite outgrowth and stimulates neuronal-like process formation by binding to cell surface receptors and activating intracellular signaling pathways. This leads to the promotion of neuronal differentiation and growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cys-asp-val-ser-lys: Another peptide with a similar sequence but different amino acid composition.

Arg-gly-asp-ser: A peptide known for its role in cell adhesion and signaling.

Gly-arg-gly-asp-ser-pro-lys: A peptide involved in cell attachment and migration.

Uniqueness

PA22-2 (free acid): is unique due to its specific sequence, which confers distinct biological activities such as supporting neurite outgrowth and stimulating neuronal-like process formation. Its ability to interact with specific receptors and activate signaling pathways sets it apart from other peptides .

Biologische Aktivität

PA22-2, also known as Cys-Laminin A chain 2091-2108, is a synthetic peptide derived from the laminin protein, specifically designed to interact with various cell types, particularly in the context of cell adhesion and neuronal development. This compound has garnered attention for its biological activities, including its role in promoting cell adhesion and stimulating neurite outgrowth.

Cell Adhesion

Research indicates that PA22-2 exhibits significant biological activity in promoting cell adhesion, particularly in mast cells and other cell types. In a study examining the effects of PA22-2 on mouse bone marrow-derived mast cells, it was found that this peptide could inhibit laminin-mediated cell adhesion by over 70% and promote adherence even in the absence of prior activation with agents like PMA (Phorbol 12-myristate 13-acetate) or IgE plus antigen. The maximal adherence observed was greater than that seen with laminin itself, highlighting the potency of PA22-2 in this context .

Neurite Outgrowth

In addition to its effects on cell adhesion, PA22-2 has been shown to support neurite outgrowth. This property is particularly relevant for neuronal development and regeneration. The peptide stimulates the formation of neuronal-like processes, which is critical for nerve repair and regeneration .

The mechanism through which PA22-2 exerts its effects involves interaction with specific receptors on the cell surface. Antisera targeting PA22-2 can block its adhesive properties, indicating that the peptide binds to receptors involved in cell adhesion processes. This interaction is crucial for understanding how PA22-2 can be utilized in therapeutic applications for tissue engineering and regenerative medicine .

Case Studies

- Mast Cell Adhesion Study : A detailed examination of mast cell behavior revealed that PA22-2 significantly enhances cell spreading and attachment compared to control peptides. The study demonstrated that mast cells adhered to PA22-2-coated surfaces at levels substantially exceeding those seen with other peptides like YIGSR or RGD-containing peptides .

- Neuronal Development : In vitro studies have shown that PA22-2 promotes neurite outgrowth in cultured neuronal cells. This activity suggests potential applications in neurobiology, particularly for conditions requiring neuronal regeneration .

Data Table

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H149N31O26S/c1-12-39(6)60(78(137)105-47(21-14-16-28-84)71(130)112-58(37(2)3)76(135)100-44(11)65(124)111-59(38(4)5)77(136)110-53(33-114)73(132)99-43(10)63(122)107-52(32-57(118)119)72(131)106-51(79(138)139)24-19-31-95-82(91)92)113-75(134)55(35-116)108-64(123)41(8)96-61(120)40(7)97-68(127)50(25-26-56(86)117)104-69(128)46(20-13-15-27-83)102-70(129)49(23-18-30-94-81(89)90)101-62(121)42(9)98-67(126)48(22-17-29-93-80(87)88)103-74(133)54(34-115)109-66(125)45(85)36-140/h37-55,58-60,114-116,140H,12-36,83-85H2,1-11H3,(H2,86,117)(H,96,120)(H,97,127)(H,98,126)(H,99,132)(H,100,135)(H,101,121)(H,102,129)(H,103,133)(H,104,128)(H,105,137)(H,106,131)(H,107,122)(H,108,123)(H,109,125)(H,110,136)(H,111,124)(H,112,130)(H,113,134)(H,118,119)(H,138,139)(H4,87,88,93)(H4,89,90,94)(H4,91,92,95)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPSKHHWYAWPQX-YJTOHMMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H149N31O26S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745641 | |

| Record name | L-Cysteinyl-L-seryl-L-arginyl-L-alanyl-L-arginyl-L-lysyl-L-glutaminyl-L-alanyl-L-alanyl-L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valyl-L-seryl-L-alanyl-L-alpha-aspartyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2017.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123063-31-0 | |

| Record name | L-Cysteinyl-L-seryl-L-arginyl-L-alanyl-L-arginyl-L-lysyl-L-glutaminyl-L-alanyl-L-alanyl-L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valyl-L-seryl-L-alanyl-L-alpha-aspartyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.